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Compound of Interest

Compound Name: (-)-Albine

Cat. No.: B1615923

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Albine is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.
Quinolizidine alkaloids are a class of secondary metabolites known for their diverse biological
activities, making them of interest to researchers in pharmacology and drug development. This
technical guide provides a detailed overview of the chemical structure of (-)-Albine, along with
representative quantitative data and experimental protocols relevant to its class of compounds,
the quinolizidine alkaloids. Due to the limited availability of specific, in-depth experimental data
solely for (-)-Albine in publicly accessible literature, this guide leverages information from
closely related and well-studied quinolizidine alkaloids to provide a comprehensive technical
context.

Chemical Structure of (-)-Albine

(-)-Albine is a complex alkaloid with the chemical formula C14H20N20. Its systematic IUPAC
name is (1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one. The
structure features a tetracyclic quinolizidine core with a prop-2-enyl (allyl) substituent.

Molecular Details:
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Property Value
Molecular Formula C14H20N20
Molecular Weight 232.32 g/mol

(1R,2R,9S,12R)-12-prop-2-enyl-7,11-

diazatricyclo[7.3.1.02,7]tridec-5-en-4-one

IUPAC Name

CAS Number 53915-26-7

Quantitative Data

Detailed experimental spectroscopic data specifically for (-)-Albine is not extensively
published. Therefore, this section presents a summary of expected and representative
quantitative data for quinolizidine alkaloids, which would be essential for the characterization of
(-)-Albine.

Spectroscopic Data (Representative for Quinolizidine
Alkaloids)

H NMR Spectroscopy: The proton NMR spectrum of a quinolizidine alkaloid like (-)-Albine
would be complex due to the rigid polycyclic structure and numerous stereocenters. Key
diagnostic signals would include those for the vinyl protons of the allyl group, methine protons
adjacent to nitrogen atoms, and methylene protons of the quinolizidine rings.

13C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the
carbon skeleton. For (-)-Albine, one would expect to observe signals for the carbonyl carbon,
olefinic carbons of the enone system and the allyl group, as well as a series of signals for the
methine and methylene carbons of the tetracyclic core.

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of quinolizidine alkaloids
typically shows a prominent molecular ion peak.[1] The fragmentation pattern is highly
dependent on the stereochemistry of the ring junctions and provides valuable structural
information.[1] Common fragmentation pathways involve the loss of side chains and cleavage
of the quinolizidine rings.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for
the functional groups present in (-)-Albine.

Functional Group Expected Absorption Range (cm™?)
N-H stretch (secondary amine) 3300-3500
C-H stretch (alkene) 3010-3100
C-H stretch (alkane) 2850-3000
C=0 stretch (a,B-unsaturated ketone) 1650-1685
C=C stretch (alkene) 1620-1680
C-N stretch 1020-1250

Experimental Protocols

The following are detailed, representative methodologies for the isolation and analysis of
quinolizidine alkaloids from Lupinus species. These protocols can be adapted for the specific
isolation and characterization of (-)-Albine.

Isolation of Quinolizidine Alkaloids from Lupinus Seeds

This protocol describes a general acid-base extraction method.
Materials:

e Dried and ground Lupinus seeds

e Methanol

e Hydrochloric acid (HCI), 0.5 M

o Ammonia solution (NHsOH), 25%

e Dichloromethane (CH2Cl2)

¢ Anhydrous sodium sulfate (Naz2S0a)
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» Rotary evaporator

e Separatory funnel

e pH meter or pH paper
Procedure:

o Extraction: Macerate 100 g of finely ground Lupinus seeds with 500 mL of methanol for 24
hours at room temperature.

« Filter the mixture and concentrate the filtrate under reduced pressure using a rotary
evaporator.

« Acidification: Dissolve the resulting crude extract in 100 mL of 0.5 M HCI.

» Purification: Wash the acidic agueous solution with 3 x 50 mL of dichloromethane to remove
neutral and acidic compounds. Discard the organic layers.

» Basification: Adjust the pH of the aqueous layer to 10-11 with a 25% ammonia solution.
o Alkaloid Extraction: Extract the alkaline solution with 5 x 50 mL of dichloromethane.

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,
filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

o Further Purification: The crude alkaloid mixture can be further purified by column
chromatography on silica gel or alumina, using a gradient of methanol in chloroform as the
eluent.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

e Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 um film
thickness).

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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« Injector Temperature: 250 °C.

e Oven Temperature Program: Start at 120 °C, hold for 2 minutes, then ramp to 280 °C at a
rate of 10 °C/min, and hold for 10 minutes.

e Mass Spectrometer: Electron impact (El) ionization at 70 eV. Scan range m/z 40-550.

High-Performance Liquid Chromatography (HPLC-MS/MS):[2][3][4][5]

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 um patrticle size).

» Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in
acetonitrile.

¢ Flow Rate: 0.3 mL/min.

e Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive
ion mode.

Biological Activity and Signaling Pathways

Specific pharmacological studies on (-)-Albine are scarce. However, quinolizidine alkaloids as
a class exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-
inflammatory, and cytotoxic effects.[6] They are known to interact with various molecular
targets, including receptors and enzymes.

Quinolizidine Alkaloid Biosynthesis Pathway

The biosynthesis of quinolizidine alkaloids, including (-)-Albine, originates from the amino acid
L-lysine. The pathway involves a series of enzymatic reactions to form the characteristic
quinolizidine skeleton.
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Caption: Simplified biosynthetic pathway of quinolizidine alkaloids.

Conclusion

(-)-Albine is a structurally interesting quinolizidine alkaloid with potential for further scientific
investigation. While detailed experimental data for this specific compound is limited, the
established knowledge of the broader class of quinolizidine alkaloids provides a solid
foundation for its isolation, characterization, and biological evaluation. The methodologies and
representative data presented in this guide are intended to support researchers and drug
development professionals in their exploration of (-)-Albine and other related natural products.
Further research is warranted to fully elucidate the specific spectroscopic properties and
pharmacological profile of (-)-Albine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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